3-Bromobenzo[b]thiophene-2-carbaldehyde
Overview
Description
3-Bromobenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 3-position and an aldehyde group at the 2-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 3-Bromobenzo[b]thiophene-2-carbaldehyde are currently unknown. This compound is a heteroaryl halide , a class of compounds known for their wide range of biological activities.
Mode of Action
It is known to undergo the suzuki-miyaura reaction with phenylboronic acid (pba) or 3-thienylboronic acid in the presence of a novel heterogeneous pd catalyst . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, a common structural motif in pharmaceuticals and organic materials.
Biochemical Pathways
It has been used in the synthesis of benzothienoquinoline , suggesting that it may play a role in pathways involving this compound.
Pharmacokinetics
Its molecular weight (2411 Da ) and predicted density (1.711 g/cm3 ) suggest that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobenzo[b]thiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene-2-carbaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Organolithium reagents, Grignard reagents, in solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
Oxidation: 3-Bromobenzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Bromobenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzo[b]thiophene-2-carboxylic acid
- 3-Bromobenzo[b]thiophene-2-methanol
- 3-Bromo-1-benzothiophene-2-carbaldehyde
- 3-Bromo-2-formylbenzo[b]thiophene
Uniqueness
3-Bromobenzo[b]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZXULTSUGIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500707 | |
Record name | 3-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10135-00-9 | |
Record name | 3-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-benzothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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